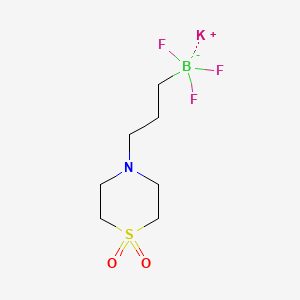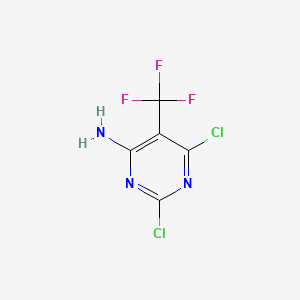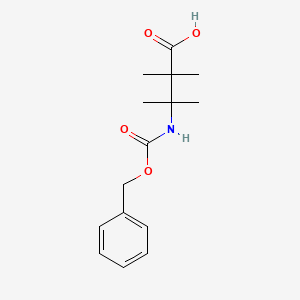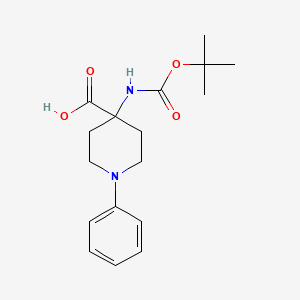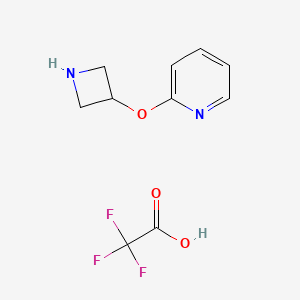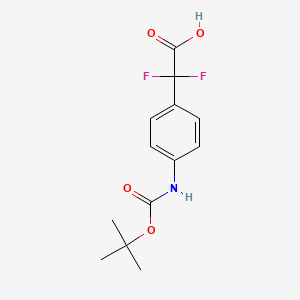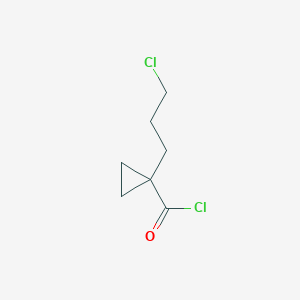
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods. One common route involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride. This intermediate is then reacted with 3-chloropropanol in the presence of a base, such as triethylamine, to yield 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride.
Industrial Production Methods
In industrial settings, the production of 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 1-(3-chloropropyl)cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride involves its reactivity due to the strained cyclopropane ring and the electrophilic carbonyl chloride group. The compound can act as an alkylating agent, forming covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbonyl chloride: A simpler analog without the 3-chloropropyl group.
Cyclobutanecarbonyl chloride: A four-membered ring analog.
Cyclohexanecarbonyl chloride: A six-membered ring analog.
Uniqueness
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is unique due to the presence of both the strained cyclopropane ring and the reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis. Its 3-chloropropyl group adds further reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C7H10Cl2O |
|---|---|
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2 |
Clé InChI |
VMNSUZDLANMALX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


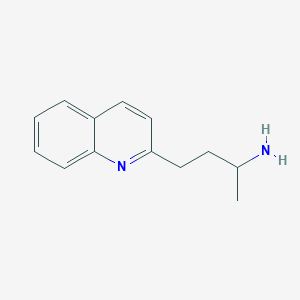
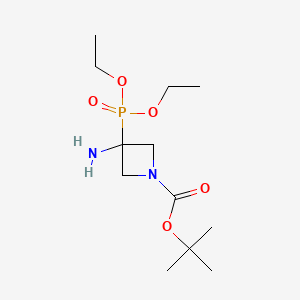
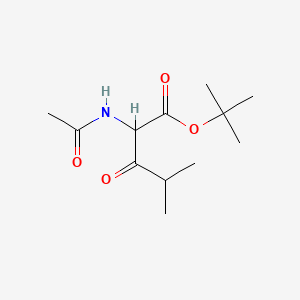
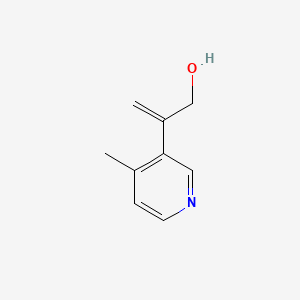
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)
